5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines, characterized by its unique structure featuring multiple pyridine rings. This compound has garnered attention in various scientific fields due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), and as a pharmacological agent.
The compound can be classified under heterocyclic compounds, specifically as a pyrimidine derivative due to the presence of the pyrimidine ring. It is synthesized through various chemical reactions that typically involve coupling reactions, such as Suzuki coupling. The molecular formula for 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine is , and its molecular weight is approximately 396.44 g/mol .
The synthesis of 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine generally involves multi-step synthetic routes. One prevalent method is the Suzuki cross-coupling reaction, which links the pyridine rings to the pyrimidine core using palladium catalysts in an inert atmosphere. Other methods may include cyclization reactions and condensation techniques that enable the formation of the desired structure.
The reaction conditions for the synthesis often require careful control of temperature and pressure to optimize yield and purity. For instance, palladium catalysts are typically employed under conditions that minimize oxidation or degradation of sensitive functional groups .
The molecular structure of 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine features a central pyrimidine ring substituted with two 3,5-di(pyridin-3-yl)phenyl groups. This configuration contributes to its electron transport properties, making it suitable for applications in OLEDs.
Key structural data includes:
5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine can undergo various chemical reactions, including:
The specific reagents and conditions used in these reactions significantly influence the outcomes and yields. For example, oxidation might yield different products based on the choice of oxidizing agent .
The compound typically exhibits a solid state at room temperature with specific melting points depending on purity and synthesis methods.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm its structural integrity and purity .
5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine has several notable applications:
5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine exemplifies a multi-kinase inhibitor scaffold designed to disrupt oncogenic signaling cascades. Its core structure enables competitive ATP binding at the catalytic sites of overexpressed or mutated kinases in cancer cells. Molecular docking studies reveal that the pyridine-pyrimidine hybrid forms critical hydrogen bonds with hinge-region residues (e.g., Glu121 and Lys67 in PIM-1 kinase), while the 3,5-diarylphenyl extension occupies hydrophobic pockets adjacent to the ATP-binding site [1] [8]. This dual interaction inhibits kinase autophosphorylation and downstream substrate activation. Notably, derivatives of this scaffold demonstrate low-nanomolar inhibitory activity against clinically relevant kinases, including PIM-1 (IC₅₀ = 18 nM for compound 6e), PIM-2, and FLT3, which are implicated in survival pathways of hematological malignancies and solid tumors [1] [10]. The inhibition profile directly correlates with suppression of phosphorylation events in PI3K/AKT/mTOR and JAK/STAT pathways, inducing apoptosis through caspase-3/7 activation in hepatocellular carcinoma (HepG-2) and myeloid leukemia (NFS-60) models [1].
Table 1: Kinase Inhibition Profile of Key Derivatives
Compound | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Selectivity vs CDK2 |
---|---|---|---|---|
6e (Pyridine-quinoline) | 18 | 42 | - | - |
12u (Thiazolyl-pyrimidine) | - | - | 7 | >80-fold |
7l (Pyrimidin-4-amine) | - | - | - | Comparable to AZD5438 |
8d (2,4-Disubstituted) | - | - | 10.4 | >200-fold |
Interactive sorting: Click headers to sort by values. Data sources [1] [2] .
Derivatives featuring 4-(pyridin-3-yl)pyrimidin-2-amine motifs exhibit potent CDK2/cyclin A2 inhibition, disrupting cell cycle progression at the G1/S phase. Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine) achieves an IC₅₀ of 64.42 nM against CDK2, comparable to clinical benchmarks like palbociclib and AZD5438 [2]. Mechanistically, these inhibitors form bidentate hydrogen bonds with CDK2’s hinge residue Leu83, while the 3-pyridyl group engages in π-stacking with Phe80. This binding induces conformational changes that prevent ATP utilization, leading to Rb hypophosphorylation and E2F transcription factor sequestration . In pancreatic adenocarcinoma (PANC-1) and cervical cancer (HeLa) models, CDK2 inhibition correlates with dose-dependent G1 arrest (up to 78% at 5 μM) and p21/p27 overexpression, sensitizing therapy-resistant tumors to apoptosis [2] .
The scaffold’s 2-(pyridin-3-yl)pyrimidine core enables potent RET kinase inhibition, targeting fusion-driven malignancies such as papillary thyroid and non-small cell lung carcinomas. Patent studies demonstrate that substitutions at the pyrimidine C4 position (e.g., pyrazolyl or alkynyl groups) enhance RET binding affinity by filling the hydrophobic rear pocket [3]. Derivatives like compound 12u achieve sub-100 nM inhibition of RET phosphorylation by competitively blocking ATP binding while accommodating the gatekeeper residue Val804. This suppresses downstream MAPK/ERK and PI3K effectors, reducing tumor proliferation in RET-fusion xenografts by >70% at 50 mg/kg doses [3] [8].
Systematic modifications to the core scaffold significantly alter kinase selectivity and antitumor efficacy:
Table 2: Antitumor Efficacy Across Cancer Models
Cancer Type | Cell Line/Model | Most Active Compound | IC₅₀/GI₅₀ | Key Mechanism |
---|---|---|---|---|
Myeloid Leukemia | NFS-60 | 6e | 0.21 μM | PIM-1/2 inhibition, caspase activation |
Chronic Lymphocytic Leukemia | Primary cells | 12u | 0.04 μM | CDK9 inhibition, Mcl-1 downregulation |
Pancreatic Adenocarcinoma | PANC-1 | 8d | 0.08 μM | CDK9 selective inhibition |
Prostate Cancer | PC-3 | 30 | 0.8 μM | Multi-kinase (ABL1, SRC) inhibition |
Colon Cancer | Caco-2 | 5c | 1.5 μM | PIM-1 competitive inhibition |
Interactive filtering: Filter by cancer type or compound. Data sources [1] [8].
Pyrimidine-pyridine hybrids synergize with DNA-damaging agents by suppressing repair mechanisms and antiapoptotic proteins:
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0